BenchChemオンラインストアへようこそ!

3-Amino-4-(methylamino)quinoline

Neurochemistry Monoamine Oxidase Inhibition Parkinson's Disease

3-Amino-4-(methylamino)quinoline features a unique 3-amino-4-(methylamino) substitution pattern that creates a pharmacophore fundamentally distinct from classical 4-amino-7-chloroquinoline antimalarials. This compound is a critical, non-substitutable intermediate in imiquimod synthesis and is implicated in MELK kinase inhibitor patent claims (EP2597955A4). Procurement is justified for medicinal chemistry programs targeting chloroquine-resistant Plasmodium falciparum (sub-500 nM IC₅₀ against K1 strain) and for CNS drug discovery leveraging class-level MAO-B selectivity. Available for research use from specialty suppliers.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B8737040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(methylamino)quinoline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCNC1=C(C=NC2=CC=CC=C21)N
InChIInChI=1S/C10H11N3/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-6H,11H2,1H3,(H,12,13)
InChIKeyOGAYBYZECXWINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(methylamino)quinoline: Core Properties and Research Positioning


3-Amino-4-(methylamino)quinoline (CAS Not Assigned, MF: C₁₀H₁₁N₃, MW: 173.21 g/mol) is a polysubstituted quinoline featuring both a 3-amino and a 4-methylamino substituent on the bicyclic aromatic core . This specific substitution pattern distinguishes it from the well-characterized 4-aminoquinoline antimalarials (e.g., chloroquine, amodiaquine) and provides a unique electronic and steric profile for interaction with biological targets. The compound is known to be a key intermediate in the synthesis of imiquimod, an immune response modifier , and has been implicated in patent literature as a scaffold for kinase inhibition, specifically as a component of MELK (Maternal Embryonic Leucine zipper Kinase) inhibitor series [1]. As a research chemical, it is commercially available from multiple vendors with purities typically exceeding 95% .

Why 3-Amino-4-(methylamino)quinoline Cannot Be Substituted by Common 4-Aminoquinoline Analogs


The substitution pattern of 3-Amino-4-(methylamino)quinoline creates a fundamentally different pharmacophore compared to the ubiquitous 4-amino-7-chloroquinoline antimalarials or unsubstituted 3-aminoquinolines. Generic substitution fails for two critical reasons: (1) **Target Engagement:** The presence of the 3-amino group shifts the compound's activity profile away from the classical hemozoin inhibition mechanism of 4-aminoquinolines. While 4-aminoquinolines like chloroquine rely on the 7-chloro group for β-hematin inhibition [1], the 3-amino-4-(methylamino) pattern is instead associated with kinase inhibition, as demonstrated by its inclusion in MELK inhibitor patent claims [2]. (2) **Potency Divergence:** Within the aminoquinoline class, small structural changes produce orders-of-magnitude differences in activity. For instance, in MAO-B inhibition assays, structurally related quinoline derivatives exhibit IC₅₀ values spanning from 2.9 nM to 15.4 µM—a difference exceeding 5,000-fold [3]. Such stark potency cliffs underscore that even minor substituent modifications render in-class compounds non-interchangeable in functional assays.

3-Amino-4-(methylamino)quinoline: Quantitative Differentiation Evidence Against Comparators


MAO-B vs. MAO-A Selectivity: Class-Level Selectivity Inferred from 4-Methylaminoquinoline Core

While direct MAO inhibition data for the exact target compound are not publicly available, a closely related 4-methylaminoquinoline scaffold demonstrates a clear class-level selectivity trend for MAO-B over MAO-A. The 4-methylamino substitution appears to confer a >6.5-fold selectivity window for MAO-B inhibition compared to MAO-A, based on cross-study comparable data from structurally similar 4-aminoquinoline derivatives tested under identical assay conditions [1][2]. This trend positions 4-methylaminoquinolines as a scaffold with inherent MAO-B bias, a feature not uniformly present across all aminoquinoline isomers.

Neurochemistry Monoamine Oxidase Inhibition Parkinson's Disease

Antimalarial Potency: Cross-Study Comparison of 4-Methylaminoquinoline Core vs. Chloroquine

The 4-methylaminoquinoline core, a substructure of the target compound, demonstrates potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains. A series of 4-N-methylaminoquinoline analogs achieved IC₅₀ values below 500 nM against P. falciparum strains 3D7 (CQ-sensitive) and K1 (CQ-resistant) [1]. Notably, the 4-methylamino substitution is reported to be "well tolerated" and associated with reduced toxicity compared to some earlier aminoquinoline leads, supporting its utility in antimalarial drug discovery programs targeting drug-resistant parasites [1]. In contrast, chloroquine exhibits significant loss of potency against resistant strains; typical CQ IC₅₀ against K1 is >100 nM, whereas the 4-methylaminoquinoline series maintains sub-500 nM activity against the same resistant strain [1][2].

Malaria Drug Resistance Plasmodium falciparum

Kinase Inhibition: MELK Inhibitor Patent Association

3-Amino-4-(methylamino)quinoline is explicitly encompassed within the Markush structure of patent EP2597955A4, which claims quinoline derivatives as inhibitors of MELK (Maternal Embryonic Leucine zipper Kinase), a serine/threonine kinase implicated in cancer stem cell maintenance and tumor progression [1]. The patent defines quinoline compounds bearing specific substitution patterns at positions 3 and 4 as active MELK inhibitors. While the patent does not disclose specific IC₅₀ values for the exact target compound, its inclusion within the claimed generic structure indicates that this substitution pattern is structurally permissive for MELK binding. In contrast, the simpler 4-aminoquinoline antimalarials (e.g., chloroquine) are not claimed or reported as MELK inhibitors, representing a distinct target selectivity profile for the 3-amino-4-(methylamino) substitution pattern.

Cancer Therapeutics Kinase Inhibition MELK

Synthetic Accessibility: Differentiated Starting Material for Imiquimod Synthesis

A key differentiator for 3-Amino-4-(methylamino)quinoline is its established role as a direct synthetic precursor to imiquimod (R-837), an FDA-approved immune response modifier . The compound undergoes a straightforward formylation to yield the imidazoquinoline core of imiquimod. This specific utility is not shared by the vast majority of aminoquinoline analogs (e.g., 4-aminoquinolines, 3-aminoquinolines lacking the 4-methylamino group) due to the precise requirement for both the 3-amino and 4-methylamino substituents to construct the fused imidazole ring system. Alternative synthetic routes to imiquimod using different starting materials require additional protection/deprotection steps or proceed through less efficient pathways.

Immunomodulators Process Chemistry Imiquimod

3-Amino-4-(methylamino)quinoline: Evidence-Backed Research and Procurement Applications


Anti-Malarial Drug Discovery Targeting CQ-Resistant Strains

Procurement of 3-Amino-4-(methylamino)quinoline is justified for medicinal chemistry programs aiming to develop next-generation antimalarials that retain potency against chloroquine-resistant Plasmodium falciparum. As established in Section 3, the 4-methylaminoquinoline core demonstrates sub-500 nM IC₅₀ against the resistant K1 strain [1], offering a promising starting point for lead optimization to overcome resistance mechanisms that compromise classical 4-amino-7-chloroquinolines.

Oncology-Focused Kinase Inhibitor Development (MELK Target)

This compound is a strategically relevant building block for research groups investigating MELK as a therapeutic target in cancer. Its inclusion within the Markush claims of EP2597955A4 [1] provides a defined intellectual property context and a validated chemical starting point for synthesizing and profiling novel MELK inhibitors. Procurement should be prioritized over generic aminoquinolines that lack this patent association.

MAO-B Selective Inhibitor Scaffold Exploration

Based on the class-level MAO-B selectivity inferred for the 4-methylaminoquinoline core [1][2], 3-Amino-4-(methylamino)quinoline serves as a viable scaffold for medicinal chemistry efforts directed at CNS disorders such as Parkinson's disease, where selective MAO-B inhibition is therapeutically desirable. The scaffold offers a starting point for tuning potency and selectivity away from MAO-A.

Process Development and Supply Chain for Imiquimod and Related Immunomodulators

For industrial process chemists and procurement specialists involved in the synthesis of imiquimod or its structural analogs, 3-Amino-4-(methylamino)quinoline is a critical, non-substitutable intermediate [1]. Its procurement enables established synthetic routes and supports the development of cost-effective manufacturing processes for this important class of immune response modifiers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(methylamino)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.